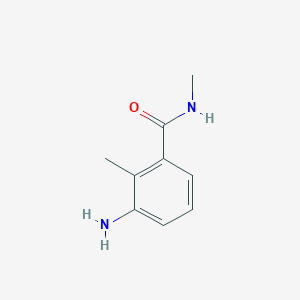

3-amino-N,2-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSXRKRUNIISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588230 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926254-13-9 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N,2-dimethylbenzamide (CAS 926254-13-9): A Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-amino-N,2-dimethylbenzamide is a substituted benzamide of interest in chemical synthesis and potential drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and potential applications, drawing insights from related structural analogs due to the limited publicly available data on this specific compound. The document aims to serve as a foundational resource for researchers initiating projects involving this molecule.

Introduction and Chemical Identity

This compound, with the CAS number 926254-13-9, is an organic compound characterized by a benzamide core structure.[1] Key structural features include an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and a dimethylated amide group. This arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.

While specific research on this compound is not extensively documented in peer-reviewed literature, its structural similarity to other aminobenzamides, such as the isomeric 2-amino-N,3-dimethylbenzamide, allows for informed postulations regarding its chemical behavior and potential utility.[2][3][4] The broader class of anthranilamide derivatives has been noted for a range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[4] This contextual information provides a logical starting point for investigating the potential applications of this compound.

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are computational predictions and should be confirmed through empirical testing.[5]

| Property | Value | Source |

| CAS Number | 926254-13-9 | CyclicPharma[1] |

| Molecular Formula | C9H12N2O | CyclicPharma[1] |

| Molecular Weight | 164.20 g/mol | CyclicPharma[1] |

| Boiling Point (Predicted) | 310.4 ± 35.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 15.31 ± 0.46 | ChemicalBook[5] |

Proposed Synthesis Protocol

Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Formation of 3-amino-2-methylbenzoyl chloride

-

To a stirred solution of 3-amino-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude 3-amino-2-methylbenzoyl chloride in an inert solvent like dichloromethane.

-

Cool the solution to 0 °C and add a solution of dimethylamine (in a suitable solvent like THF or as an aqueous solution) dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Potential Applications and Research Directions

Given the biological activities of related anthranilamide derivatives, this compound represents a valuable starting point for further investigation in several areas:

-

Pharmaceutical Intermediate: Its structure suggests it could serve as a key building block in the synthesis of novel therapeutic agents. The amino group provides a reactive handle for further functionalization, enabling the creation of a library of derivatives for screening against various biological targets.[4][7]

-

Agrochemical Research: The known insecticidal properties of some anthranilamides make this compound a candidate for the development of new pesticides.[4]

-

Material Science: The benzamide structure can be incorporated into polymers and other materials to impart specific properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard classifications of its isomers, it should be handled with care. For instance, 2-amino-N,3-dimethylbenzamide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is therefore recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for application in both pharmaceutical and agrochemical research. While direct experimental data for this compound is limited, a logical and evidence-based approach to its synthesis and potential utility can be formulated by examining its structural analogs. This guide provides a foundational framework to aid researchers in their exploration of this promising molecule.

References

-

PubChem. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774. [Link]

-

National Center for Biotechnology Information. 2-Amino-N,3-dimethylbenzamide. [Link]

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChem. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. [Link]

-

ResearchGate. (PDF) 2-Amino-N,3-dimethyl-benzamide. [Link]

-

Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

SpringerLink. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 926254-13-9 [chemicalbook.com]

- 6. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating Isomeric Complexity: A Technical Guide to the Physicochemical Properties of Substituted Aminodimethylbenzamides

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of substituted aminodimethylbenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. Acknowledging the isomeric ambiguity inherent in a request for "3-amino-N,2-dimethylbenzamide," for which public data is scarce, this document focuses on two well-characterized and likely intended isomers: 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide . By presenting a side-by-side analysis, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding the subtle yet critical differences imparted by substituent placement. We delve into structural elucidation, purity assessment, thermal stability, solubility, and lipophilicity, providing both established data and field-proven experimental protocols. Furthermore, we explore the potential biological significance of these scaffolds, drawing insights from the broader class of benzamide derivatives.

Introduction: Clarifying Isomeric Identity

The precise arrangement of functional groups on an aromatic ring is a cornerstone of rational drug design, profoundly influencing a molecule's interaction with biological targets. The query for "this compound" presents a challenge due to the limited availability of specific data for this exact isomer in scientific literature and chemical databases. However, this nomenclature strongly suggests an interest in two closely related, well-documented isomers:

-

3-amino-N,N-dimethylbenzamide (CAS: 33322-60-0): An isomer where the amino group is at the meta-position, and two methyl groups are on the amide nitrogen.

-

2-amino-N,3-dimethylbenzamide (CAS: 870997-57-2): An isomer with the amino group at the ortho-position and methyl groups on the amide nitrogen and at the meta-position of the phenyl ring.

This guide will proceed with a detailed characterization of these two compounds. This approach provides a valuable comparative analysis, illustrating how minor structural shifts can significantly alter key physicochemical parameters, which in turn dictate a compound's suitability for further development.

Figure 1: Chemical structures of the two primary isomers discussed in this guide.

Physicochemical Profile: 3-amino-N,N-dimethylbenzamide

This isomer features a meta-amino group, which influences its electronic properties and potential for hydrogen bonding, distinct from its ortho-substituted counterpart.

Core Properties

The fundamental physicochemical properties of 3-amino-N,N-dimethylbenzamide are summarized below. These values are critical for initial assessment in drug discovery pipelines, influencing aspects from synthetic workup to preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

| Property | Value | Source(s) |

| CAS Number | 33322-60-0 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Calculated LogP | 0.3 - 0.97 | [3] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Structural Elucidation and Purity Assessment

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research and development. The following protocols provide a robust workflow for the characterization of 3-amino-N,N-dimethylbenzamide.

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. ¹H NMR will confirm the proton environment, including the number and connectivity of aromatic and methyl protons, while ¹³C NMR will verify the carbon skeleton.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquire a standard 1D proton spectrum.

-

Expected Resonances: Signals corresponding to the aromatic protons (multi-peak pattern in the ~6.5-7.5 ppm range), the N,N-dimethyl protons (a singlet around 3.0 ppm), and the amino protons (a broad singlet).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Resonances: Signals for the aromatic carbons (typically 110-150 ppm), the carbonyl carbon (~170 ppm), and the N-methyl carbons (~35-40 ppm).

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if assignments are ambiguous.

Expertise & Experience: Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, further confirming the compound's identity and providing insights into its structure.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion should be observed at m/z 165.1028.

-

Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern, which can be used to confirm the connectivity of the benzamide structure.

-

Figure 2: A self-validating workflow for structural confirmation and purity assessment.

Physicochemical Profile: 2-amino-N,3-dimethylbenzamide

The ortho-positioning of the amino group in this isomer introduces the potential for intramolecular hydrogen bonding, which can significantly alter its physical properties compared to the 3-amino isomer.

Core Properties

The distinct substitution pattern of 2-amino-N,3-dimethylbenzamide results in different physicochemical characteristics, including a notable increase in its boiling point.

| Property | Value | Source(s) |

| CAS Number | 870997-57-2 | [5][6] |

| Molecular Formula | C₉H₁₂N₂O | [5][6] |

| Molecular Weight | 164.20 g/mol | [5][6] |

| Appearance | Pale yellow to white solid | |

| Boiling Point | 309.8 ± 35.0 °C at 760 mmHg | [7] |

| Calculated LogP | 1.4 | [6] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

Thermal and Solubility Characterization

Understanding a compound's thermal stability and solubility is fundamental for formulation development, dosage form design, and ensuring stability during storage and manufacturing.

Expertise & Experience: Differential Scanning Calorimetry (DSC) is used to determine melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition profiles.[8][9] Running these in tandem provides a comprehensive thermal profile.[10]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC/TGA pan.

-

Instrumentation: Use a simultaneous DSC-TGA instrument.

-

DSC Acquisition:

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a point beyond its melting temperature (e.g., 25 °C to 250 °C) at a controlled rate (e.g., 10 °C/min).

-

The melting point will be observed as an endothermic peak.

-

-

TGA Acquisition:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

-

Monitor the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

-

-

Data Analysis: Determine the peak temperature of the melting endotherm from the DSC curve. From the TGA curve, determine the temperature at which 5% weight loss occurs (Tₔ₅), a common indicator of thermal stability.

Expertise & Experience: The shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a specific medium.[11][12]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.

Potential Biological Significance and Signaling Pathways

While specific biological activity data for the titled isomers are not extensively reported, the broader benzamide class is rich in pharmacologically active compounds.[13][14] The related compound, 3-aminobenzamide, is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[15][16][17][18] PARP inhibitors are a clinically important class of anticancer agents.

Mechanism of Action Insight: PARP enzymes detect single-strand DNA breaks. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. In cancer cells with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. Given their structural similarity, it is plausible that 3-amino-N,N-dimethylbenzamide and its isomers could be investigated for PARP inhibitory activity.

Figure 3: Hypothesized signaling pathway for aminobenzamide derivatives as PARP inhibitors.

Conclusion

This technical guide has systematically detailed the physicochemical properties of two key isomers, 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide , providing a foundational dataset for researchers. By presenting standardized, self-validating protocols for essential analytical procedures, we have established a framework for the rigorous characterization of these and related benzamide derivatives. The subtle structural differences between these isomers lead to distinct physicochemical profiles, underscoring the importance of precise isomeric identification in the early stages of chemical and pharmaceutical development. The potential link to PARP inhibition highlights a promising avenue for future biological investigation of this compound class.

References

-

Przybyłek, M., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 26(16), 4995. Retrieved from [Link]

-

Ryan, M. T., & Bentley, F. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry. Retrieved from [Link]

-

Eugene-Osoikhia, T., et al. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Journal of Science Research, 14(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS | Request PDF. Retrieved from [Link]

-

University of Ibadan Journals. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

-

Al-lami, M., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(21), 7247. Retrieved from [Link]

-

Slovak Chemical Society. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Aminobenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Differential actions of substituted benzamides on pre‐ and postsynaptic dopamine receptor mechanisms in the nucleus accumbens. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

Cuzzocrea, S., et al. (2004). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Pharmacological Research, 49(5), 439-450. Retrieved from [Link]

-

Cuzzocrea, S., et al. (1999). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British Journal of Pharmacology, 127(4), 923-933. Retrieved from [Link]

-

Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 969569. Retrieved from [Link]

-

Schwartz, J. L., et al. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377-382. Retrieved from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

-

Asakawa, D., et al. (2017). 2-Aminobenzamide and 2-Aminobenzoic Acid as New MALDI Matrices Inducing Radical Mediated In-Source Decay of Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 28(9), 1847-1856. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Request PDF. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Retrieved from [Link]

-

FTIR Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

-

James, T. D., et al. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Organic & Biomolecular Chemistry, 10(4), 736-740. Retrieved from [Link]

-

University of Bath. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 3-Amino-N,N-dimethylbenzamide 33322-60-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2 | Chemsrc [chemsrc.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. iitk.ac.in [iitk.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 18. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Amino-N,dimethylbenzamide Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. This is of particular importance in drug discovery and development, where the interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit. This guide provides a detailed exploration of the molecular structure and conformational landscape of amino-N,dimethylbenzamide isomers. Due to a greater availability of empirical data for 2-amino-N,3-dimethylbenzamide , this isomer will be presented as a case study to illustrate the principles of conformational analysis in this chemical series. While specific experimental data for 3-amino-N,2-dimethylbenzamide is not extensively available in the current body of scientific literature, the principles discussed herein provide a robust framework for understanding its likely conformational preferences.

Introduction: The Significance of Conformation in Drug Design

The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, such as a protein or nucleic acid. This recognition is not merely a matter of chemical composition but is exquisitely sensitive to the three-dimensional arrangement of the molecule's constituent atoms. Rotational freedom around single bonds allows a molecule to adopt a multitude of conformations, yet it often has one or a few low-energy, preferred conformations in which it predominantly exists. Understanding these conformational preferences is paramount for rational drug design, as it enables the optimization of molecular shape to enhance binding affinity and selectivity, thereby improving potency and reducing off-target effects.

The aminobenzamide scaffold is a common motif in medicinal chemistry, and the conformational interplay between the aromatic ring and the amide substituent can significantly influence a molecule's interaction with its biological partners. This guide will delve into the structural nuances of amino-N,dimethylbenzamide isomers, with a particular focus on the experimentally characterized structure of 2-amino-N,3-dimethylbenzamide.

Isomeric Landscape of Amino-N,dimethylbenzamide

The constitutional isomers of amino-N,dimethylbenzamide are distinguished by the substitution pattern of the amino and methyl groups on the benzamide core. The specific isomer dictates the steric and electronic environment around the central scaffold, which in turn governs the preferred molecular conformation.

The initially requested isomer, This compound , and the better-characterized 2-amino-N,3-dimethylbenzamide represent two such variations. A systematic analysis of a well-defined isomer provides a strong foundation for predicting the conformational behavior of related structures.

Molecular Structure and Conformation of 2-Amino-N,3-dimethylbenzamide: A Crystallographic Case Study

The most definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. A published crystal structure of 2-amino-N,3-dimethylbenzamide provides invaluable, high-resolution insights into its three-dimensional architecture.[1]

Key Conformational Feature: The Amide-Aryl Dihedral Angle

A critical conformational parameter in benzamides is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle dictates the degree of conjugation between the amide and the ring, as well as the overall shape of the molecule.

In the crystal structure of 2-amino-N,3-dimethylbenzamide, the mean plane of the amide group (C8/C9/O1/N2) and the benzene ring are not coplanar. They form a significant dihedral angle of 33.93 (7)° .[1] This deviation from planarity is a result of the steric hindrance imposed by the ortho-amino and ortho-methyl substituents on the benzene ring, which prevents the amide group from adopting a fully conjugated, coplanar arrangement.

Sources

synthesis of 3-amino-N,2-dimethylbenzamide

An In-Depth Technical Guide to the Synthesis of 3-amino-N,2-dimethylbenzamide

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable building block in medicinal chemistry and drug development. The primary strategy detailed herein involves a robust two-step process: the initial formation of an amide bond to create the precursor, N,2-dimethyl-3-nitrobenzamide, followed by the selective reduction of the aromatic nitro group. This document offers an in-depth analysis of the causality behind experimental choices, presents detailed, field-proven protocols, and compares different methodologies for the critical reduction step, including catalytic hydrogenation and metal-acid reductions. By grounding all claims in authoritative sources and providing clear, visual representations of workflows and mechanisms, this guide serves as an essential resource for researchers and professionals in organic synthesis.

Introduction: Strategic Approach to Synthesis

This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of pharmacologically active molecules. The strategic disconnection of this target compound logically points to a precursor, N,2-dimethyl-3-nitrobenzamide. This retrosynthetic analysis simplifies the challenge into two distinct and well-established transformations: (1) the creation of a stable amide linkage and (2) the reduction of an aromatic nitro group. The nitro group serves as a masked amine, allowing for its introduction late in the synthetic sequence, thereby avoiding potential side reactions associated with a free aniline moiety.

This guide will first detail the synthesis of the nitro-substituted precursor and then explore and compare the most effective methods for its subsequent reduction to the desired final product.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Precursor: N,2-dimethyl-3-nitrobenzamide

The foundational step in this synthesis is the formation of the amide bond between 2-methyl-3-nitrobenzoic acid and methylamine. While direct coupling is possible, a more reliable and higher-yielding approach involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. This electrophilically activated intermediate reacts readily with methylamine to form the desired benzamide.

Causality of the Acyl Chloride Pathway

The conversion of the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective strategy. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this into a highly reactive chlorosulfite intermediate, which then collapses, releasing sulfur dioxide and a chloride ion to form the acyl chloride. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine. This two-step, one-pot procedure ensures a rapid and generally irreversible reaction, driving the equilibrium towards the stable amide product.

Caption: Workflow for the synthesis of N,2-dimethyl-3-nitrobenzamide.

Experimental Protocol: Acyl Chloride Method

Objective: To synthesize N,2-dimethyl-3-nitrobenzamide from 2-methyl-3-nitrobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methyl-3-nitrobenzoic acid | 181.15 | 10.0 g | 0.055 |

| Thionyl chloride (SOCl₂) | 118.97 | 6.0 mL | 0.083 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Methylamine (40% in H₂O) | 31.06 | 12.8 mL | 0.165 |

| Sodium Bicarbonate (NaHCO₃) | - | Sat. aq. solution | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Activation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol) and dry dichloromethane (100 mL). Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (6.0 mL, 0.083 mol) dropwise over 15 minutes.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Amidation: Cool the resulting acyl chloride solution back to 0 °C in an ice bath. In a separate beaker, prepare a solution of methylamine (12.8 mL, 0.165 mol) in 50 mL of water.

-

Add the aqueous methylamine solution to the reaction flask dropwise, ensuring the temperature remains below 10 °C. A precipitate will form.

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure N,2-dimethyl-3-nitrobenzamide as a solid. The expected yield is typically in the range of 85-95%.

Part 2: Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group is the critical final step. The choice of reducing agent is paramount to ensure high yield and purity, without affecting the amide functionality.[1] We will explore two primary, reliable methods: catalytic hydrogenation and a dissolving metal reduction using tin(II) chloride.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups.[2][3] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen is activated and transferred to the nitro group.[4] A key advantage is the simple work-up, as the byproducts (water) and catalyst are easily removed.

Causality & Mechanistic Insight: The reaction occurs on the palladium surface, where diatomic hydrogen (H₂) undergoes dissociative chemisorption to form active palladium-hydride species. The nitro compound also adsorbs onto the catalyst surface. The reduction proceeds stepwise through nitroso and hydroxylamine intermediates before yielding the final amine.[5] The process is highly selective for the nitro group, leaving the amide bond and aromatic ring intact under standard conditions.

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

Objective: To reduce N,2-dimethyl-3-nitrobenzamide to this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,2-dimethyl-3-nitrobenzamide | 194.19 | 5.0 g | 0.026 |

| Palladium on Carbon (10% Pd) | - | 250 mg | - |

| Methanol (MeOH) or Ethanol (EtOH) | - | 100 mL | - |

| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |

Procedure:

-

Setup: Add N,2-dimethyl-3-nitrobenzamide (5.0 g, 0.026 mol) and methanol (100 mL) to a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask).

-

Carefully add 10% Pd/C (250 mg, 5% w/w) under a stream of nitrogen to prevent ignition of the catalyst in air.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Pressurize the vessel to the desired pressure (e.g., 50 psi for a Parr apparatus) or maintain a positive pressure with a hydrogen balloon for atmospheric pressure hydrogenation.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product is often of high purity but can be further purified by recrystallization if necessary.

Method 2: Tin(II) Chloride Reduction

Reduction with metals in acidic media is a classic and reliable method for converting aromatic nitro compounds to anilines.[6] Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a particularly effective and milder alternative to harsher systems like Sn/HCl.[2][7][8]

Causality & Mechanistic Insight: Tin(II) is a good reducing agent that donates electrons in a stepwise manner. In the acidic medium, the oxygen atoms of the nitro group are protonated, making them good leaving groups (as water). The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[9] The tin is oxidized from Sn(II) to Sn(IV) in the process. A basic work-up is required to neutralize the excess acid and deprotonate the anilinium salt formed in the reaction to liberate the free amine.[9]

Objective: To reduce N,2-dimethyl-3-nitrobenzamide using tin(II) chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,2-dimethyl-3-nitrobenzamide | 194.19 | 5.0 g | 0.026 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 17.5 g | 0.078 |

| Ethanol (EtOH) | - | 75 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | ~15 mL | - |

| Sodium Hydroxide (NaOH) | - | 3 M aq. solution | - |

| Ethyl Acetate | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N,2-dimethyl-3-nitrobenzamide (5.0 g, 0.026 mol) in ethanol (75 mL).

-

Add tin(II) chloride dihydrate (17.5 g, 0.078 mol, 3 equivalents) to the solution.

-

Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 3 M aqueous NaOH solution until the pH is basic (pH > 9). A thick white precipitate of tin hydroxides will form.

-

Filter the mixture through a Celite® pad to remove the tin salts, washing the pad thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Comparative Analysis

| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Tin(II) Chloride Reduction (SnCl₂) |

| Selectivity | Excellent; mild conditions preserve most functional groups. | Very good; generally does not affect amides or esters. |

| Work-up | Simple filtration to remove catalyst. | More complex; requires neutralization, filtration of tin salts, and extraction. |

| Byproducts | Water. | Tin salts, which require proper disposal. |

| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalyst. | Involves corrosive concentrated acid and exothermic neutralization. |

| Scalability | Highly scalable, common in industry. | Can be cumbersome on a large scale due to waste generation. |

| Cost | Palladium catalyst can be expensive, but is used in catalytic amounts. | Tin reagents are relatively inexpensive but used in stoichiometric amounts. |

Part 3: Purification and Characterization

Regardless of the synthetic method chosen, the final product, this compound, must be purified and its identity confirmed.

-

Purification: The primary method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. If necessary, column chromatography on silica gel can be employed.

-

Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Appearance of new signals in the aromatic region due to the change in electronic environment, and the appearance of a broad singlet corresponding to the -NH₂ protons. The signals for the N-methyl and aryl-methyl groups should remain.

-

¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon bearing the amino group.

-

IR Spectroscopy: Appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹. Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₂N₂O (164.21 g/mol ).

-

Part 4: Safety and Handling

All procedures described must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

-

Concentrated Acids/Bases: Corrosive. Handle with care, especially during neutralization steps which can be highly exothermic.

-

Hydrogen Gas: Highly flammable and explosive. Ensure there are no ignition sources and the system is properly sealed and purged.[12]

-

Palladium on Carbon: Can be pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench carefully.[13][14]

-

Solvents: Organic solvents like DCM, methanol, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.[15]

References

-

Organic Chemistry Portal. "Nitro Reduction." Available at: [Link]

-

Wikipedia. "Reduction of nitro compounds." Available at: [Link]

-

askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives." Available at: [Link]

-

Master Organic Chemistry. "Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl)." Available at: [Link]

-

ResearchGate. "Reduction of nitroaromatic compounds in tin(II) chloride..." Available at: [Link]

-

National Institutes of Health. "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." Available at: [Link]

-

ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education. Available at: [Link]

-

SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Available at: [Link]

-

Oakwood Chemical. "MATERIAL SAFETY DATA SHEET - 3-Amino-N-methylbenzamide." Available at: [Link]

-

YouTube. "Reduction of Nitrobenzenes to Aromatic Amines." Available at: [Link]

-

YouTube. "Catalytic Hydrogenation." Available at: [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 8. researchgate.net [researchgate.net]

- 9. orgosolver.com [orgosolver.com]

- 10. echemi.com [echemi.com]

- 11. biosynth.com [biosynth.com]

- 12. JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. fishersci.com [fishersci.com]

potential biological activity of 3-amino-N,2-dimethylbenzamide

An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-N,2-dimethylbenzamide

Foreword: Unveiling the Potential of a Novel Aminobenzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, aminobenzamides have emerged as particularly fruitful starting points for the discovery of novel drugs with activities spanning from antithrombotic to antimicrobial and anticancer. This guide focuses on a specific, yet-to-be-fully-characterized molecule: this compound. While direct biological data for this compound is scarce in publicly available literature, its structural similarity to other well-documented aminobenzamides provides a strong foundation for hypothesizing its potential therapeutic applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-pronged approach to systematically investigate the biological activities of this compound. We will delve into the rationale behind selecting specific biological targets, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the interpretation of potential outcomes. Our narrative is grounded in established scientific principles and draws upon the wealth of knowledge surrounding the broader class of aminobenzamides to construct a logical and scientifically rigorous framework for discovery.

Compound Profile: this compound

Chemical Structure:

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C9H12N2O | PubChem |

| Molecular Weight | 164.20 g/mol | [1][2] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: Some properties are predicted based on the structure as this specific isomer is not extensively documented in databases like PubChem. The data for the 2-amino isomer is used as a close reference.

Hypothesized Biological Activities and Rationale

Based on the known pharmacological profiles of structurally related aminobenzamides, we propose the following primary areas of investigation for this compound.

Antithrombotic Activity via Factor Xa Inhibition

Rationale: A significant body of research has identified 2-aminobenzamide derivatives as potent and orally active antithrombotic agents, with some exhibiting inhibitory activity against Factor Xa (fXa), a critical enzyme in the coagulation cascade.[3][4] The general structure of these inhibitors often features a central benzamide core with various substitutions. The presence of the amino and methyl groups on the phenyl ring of this compound, along with the N,N-dimethylamide moiety, warrants investigation into its potential as an fXa inhibitor.

Antimicrobial and Antifungal Activity

Rationale: Anthranilamide (2-aminobenzamide) derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[5][6] The specific substitutions on the benzamide scaffold play a crucial role in determining the potency and spectrum of this activity. Therefore, it is logical to screen this compound against a panel of clinically relevant bacterial and fungal strains.

Antiproliferative Activity

Rationale: Fused heterocyclic compounds derived from aminobenzamides, such as benzimidazoles, have shown significant antiproliferative activity against various cancer cell lines.[7][8] The planar aromatic structure of the benzamide core is a feature it shares with many DNA intercalating agents. While this compound is not a fused heterocyclic itself, it could serve as a key intermediate for the synthesis of such compounds, or it may possess intrinsic antiproliferative properties.

Serotonergic (5-HT4 Receptor) Activity

Rationale: Certain aminobenzamides are known to act as prokinetic agents through their interaction with serotonin 5-HT4 receptors.[9] These compounds typically possess a substituted benzamide moiety. While the substitution pattern of this compound differs from classic 5-HT4 agonists, the general structural motif suggests that an evaluation of its activity at this receptor is warranted, particularly in the context of gastrointestinal motility disorders.

Proposed Experimental Workflows

The following sections provide detailed, step-by-step methodologies for investigating the hypothesized biological activities of this compound.

Workflow for Assessing Antithrombotic Activity

This workflow is designed to systematically evaluate the potential of this compound as a Factor Xa inhibitor.

Caption: Workflow for antithrombotic activity assessment.

3.1.1. In Vitro Factor Xa Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified human Factor Xa.

Protocol:

-

Reagents and Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Rivaroxaban)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound dilutions or control.

-

Add 50 µL of Factor Xa solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 30 µL of the chromogenic substrate.

-

Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

3.1.2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

Objective: To assess the effect of the compound on the extrinsic and intrinsic pathways of coagulation in human plasma.

Protocol:

-

Reagents and Materials:

-

Pooled normal human plasma

-

PT reagent (thromboplastin)

-

aPTT reagent (e.g., cephalin and an activator)

-

Calcium chloride solution

-

Coagulometer

-

-

Procedure:

-

Incubate aliquots of plasma with varying concentrations of this compound for a specified time.

-

For PT: Add the PT reagent to the pre-warmed plasma sample and measure the time to clot formation.

-

For aPTT: Add the aPTT reagent to the pre-warmed plasma sample, incubate, and then add calcium chloride to initiate clotting. Measure the time to clot formation.

-

Compare the clotting times of the treated samples to a vehicle control.

-

Workflow for Assessing Antimicrobial Activity

This workflow outlines the screening of this compound for antibacterial and antifungal properties.

Caption: Workflow for antimicrobial activity assessment.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microplates

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative growth controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Workflow for Assessing Antiproliferative Activity

This workflow details the investigation of the potential anticancer effects of this compound.

Caption: Workflow for antiproliferative activity assessment.

3.3.1. MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Protocol:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Data Interpretation and Future Directions

The data generated from these initial screens will provide a comprehensive preliminary profile of the biological activities of this compound.

-

Positive Antithrombotic Hits: If the compound shows potent and selective fXa inhibition with a favorable profile in plasma-based clotting assays, further studies would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo efficacy testing in animal models of thrombosis.[3]

-

Promising Antimicrobial Activity: For compounds exhibiting low MIC values and a favorable therapeutic index (ratio of cytotoxicity to antimicrobial activity), mechanism of action studies would be initiated. This could involve investigating its effects on cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Significant Antiproliferative Effects: If the compound demonstrates potent cytotoxicity against cancer cell lines, subsequent efforts would focus on elucidating its mechanism of action. This could involve investigating its interaction with DNA, its effect on specific signaling pathways, and its ability to induce apoptosis.[8]

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Conclusion

This compound represents a novel chemical entity with the potential for diverse biological activities, drawing from the well-established therapeutic relevance of the aminobenzamide scaffold. The systematic and hypothesis-driven research framework presented in this guide provides a clear and efficient path to unlocking its therapeutic potential. The proposed workflows, from initial in vitro screening to preliminary mechanistic studies, are designed to be both comprehensive and resource-conscious, enabling a thorough evaluation of this promising compound. The insights gained from this research program could pave the way for the development of new lead compounds in the fields of thrombosis, infectious diseases, and oncology.

References

-

Patel, D. et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

1mg. (2025). Pruvict 2 Tablet: View Uses, Side Effects, Price and Substitutes. Available at: [Link]

-

PubChem. 3-Amino-N,N-dimethylbenzamide. Available at: [Link]

-

Zhang, P. et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. Available at: [Link]

-

PubChem. N-(3-amino-2-pyridinyl)-N,3-dimethylbenzamide. Available at: [Link]

- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.

-

Wikipedia. Carbohydrate. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

- Google Patents. (2014). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

PubChem. 2-amino-N,3-dimethylbenzamide. Available at: [Link]

-

NIH. (2012). 2-Amino-N,3-dimethylbenzamide. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Available at: [Link]

-

MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

-

PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. Available at: [Link]

-

PubChem. N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide. Available at: [Link]

Sources

- 1. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-N,N-dimethylbenzamide 33322-60-0 [sigmaaldrich.com]

- 3. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 9. 1mg.com [1mg.com]

- 10. prepchem.com [prepchem.com]

- 11. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 12. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Speculated Mechanism of Action of 3-amino-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 3-amino-N,2-dimethylbenzamide is a novel chemical entity with no currently characterized biological activity. This guide addresses this knowledge gap by proposing two plausible mechanisms of action based on structural analogy to well-documented benzamide derivatives. We speculate that this compound may function as either an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) or as an agonist of the Sigma-1 receptor (S1R). For each hypothesis, this document provides a detailed scientific rationale, a comparative pharmacophore analysis, and a comprehensive, step-by-step experimental plan designed to rigorously test the speculation. Furthermore, we outline an unbiased, label-free target identification strategy to uncover potentially novel mechanisms. This guide is intended to serve as a foundational roadmap for researchers initiating the pharmacological investigation of this and other uncharacterized small molecules.

Introduction and Structural Postulate

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. However, the specific compound, this compound, remains uncharacterized in scientific literature. The purpose of this technical guide is to synthesize existing knowledge from related compounds to construct logical, testable hypotheses regarding its mechanism of action (MoA).

Given the absence of an entry for this compound in major chemical databases like PubChem, we must first postulate its structure based on IUPAC nomenclature. The name implies a benzamide core with three substituents: an amino group (-NH₂) at position 3 of the benzene ring, a methyl group (-CH₃) at position 2 of the ring, and a methyl group (-CH₃) on the amide nitrogen.

Postulated Structure of this compound:

(Note: This is a simplified representation. The benzene ring is aromatic.)

This structure, featuring a substituted aromatic ring and a secondary amide, shares features with two major classes of pharmacologically active benzamides: IMPDH inhibitors and Sigma-1 receptor modulators. The following sections will explore these possibilities in depth.

Hypothesis I: Inhibition of IMP Dehydrogenase (IMPDH)

2.1. Scientific Rationale

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] Its inhibition leads to the depletion of GTP and dGTP pools, which are essential for DNA/RNA synthesis and cellular signaling. This makes IMPDH a validated target for anticancer, immunosuppressive, and antiviral therapies.[1][3] Several benzamide-containing molecules, such as benzamide riboside, are known to be metabolized into active NAD analogues that potently inhibit IMPDH. The core benzamide structure of our target molecule makes IMPDH a primary suspect for its potential biological activity.

2.2. Pharmacophore Analysis

A validated pharmacophore model for IMPDH inhibitors generally consists of key chemical features that mediate binding within the enzyme's active site. A common model includes one hydrogen-bond donor, one hydrogen-bond acceptor, one aromatic ring, and one hydrophobic feature.[4]

| Pharmacophore Feature | Presence in this compound |

| Hydrogen-Bond Donor | Yes (Amine -NH₂, Amide N-H) |

| Hydrogen-Bond Acceptor | Yes (Carbonyl C=O, Amine -NH₂) |

| Aromatic Ring | Yes (Substituted benzene ring) |

| Hydrophobic Feature | Yes (2-methyl group on ring) |

The postulated structure of this compound aligns well with this pharmacophore, supporting the plausibility of IMPDH inhibition.

2.3. Proposed Signaling Pathway

Inhibition of IMPDH directly disrupts the synthesis of guanine nucleotides, affecting numerous downstream cellular processes.

2.4. Experimental Validation Plan

To rigorously test this hypothesis, a multi-step validation process is required, moving from direct enzyme interaction to cellular effects.

2.4.1. Protocol: In Vitro IMPDH Enzymatic Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of purified human IMPDH (type I and type II).

-

Methodology:

-

Reagents: Recombinant human IMPDH1 and IMPDH2, Inosine-5'-monophosphate (IMP) substrate, β-Nicotinamide adenine dinucleotide (NAD⁺) cofactor, assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA), this compound, Mycophenolic acid (MPA) as a positive control.

-

Procedure: The assay measures the production of NADH, which absorbs light at 340 nm.

-

Prepare a 96-well UV-transparent plate.

-

Add 180 µL of assay buffer containing IMP (e.g., 200 µM) and NAD⁺ (e.g., 400 µM) to each well.

-

Add 10 µL of this compound diluted in DMSO to achieve final concentrations ranging from 1 nM to 100 µM. Include wells for a vehicle control (DMSO only) and a positive control (MPA).

-

Initiate the reaction by adding 10 µL of purified IMPDH enzyme.

-

Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.

-

Measure the rate of increase in absorbance at 340 nm over 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

2.4.2. Protocol: Cell-Based Proliferation Assay

-

Objective: To assess if the compound inhibits the growth of rapidly dividing cells, a hallmark of IMPDH inhibition.

-

Methodology:

-

Cell Line: Use a leukemia cell line known to be sensitive to IMPDH inhibitors (e.g., K562).

-

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Add this compound at various concentrations (e.g., 0.1 µM to 200 µM). Include vehicle and positive controls (MPA).

-

To confirm the mechanism, include "rescue" wells that are co-treated with the compound and exogenous guanosine (100 µM), which bypasses the need for de novo synthesis.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition). A significant rightward shift in the GI₅₀ curve in the presence of guanosine is strong evidence for on-target IMPDH inhibition.[5]

-

Hypothesis II: Sigma-1 Receptor (S1R) Agonism

3.1. Scientific Rationale

The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[6] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it an important target for CNS disorders like depression, anxiety, and neurodegenerative diseases.[7] A diverse range of small molecules, including some with a benzamide core, have been identified as S1R ligands.[8] The structural features of this compound are consistent with known S1R pharmacophores, presenting a second plausible MoA.

3.2. Pharmacophore Analysis

The generally accepted pharmacophore for S1R ligands consists of a central basic amino group flanked by two hydrophobic regions.[7][9]

| Pharmacophore Feature | Presence in this compound |

| Basic Nitrogen Center | Yes (The 3-amino group can be protonated) |

| Hydrophobic Region 1 | Yes (The dimethylated benzamide portion) |

| Hydrophobic Region 2 | Yes (The benzene ring itself) |

The molecule fits the general S1R ligand model, making this a viable hypothesis to explore, particularly if the compound exhibits any effects in neuronal cell lines or animal models of CNS disorders.

3.3. Proposed Signaling Pathway

S1R agonists are thought to promote the dissociation of S1R from its binding partner BiP (Binding Immunoglobulin Protein), allowing the monomeric S1R to translocate and modulate the function of "client" proteins such as ion channels.[10][11]

3.4. Experimental Validation Plan

Validation of S1R activity requires binding confirmation followed by functional characterization.

3.4.1. Protocol: Radioligand Competitive Binding Assay

-

Objective: To determine if this compound binds to S1R and to quantify its binding affinity (Kᵢ).

-

Methodology:

-

Reagents: Guinea pig liver membranes (high source of S1R), [³H]-(+)-pentazocine (a selective S1R radioligand), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), this compound, Haloperidol (for non-specific binding determination), and a known S1R agonist like PRE-084 as a positive control.[12]

-

Procedure:

-

In a 96-well plate, combine membrane homogenate (e.g., 100 µg protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and varying concentrations of the test compound (1 pM to 100 µM).

-

Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM Haloperidol).

-

Incubate for 120 minutes at 37°C.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

3.4.2. Protocol: S1R-BiP Interaction Assay (NanoBiT®)

-

Objective: To functionally characterize the compound as an agonist or antagonist by measuring its effect on the S1R-BiP interaction.[10]

-

Methodology:

-

Cell System: Use a stable cell line (e.g., HEK293T) co-expressing S1R fused to the LgBiT subunit and BiP fused to the SmBiT subunit of the NanoLuc® luciferase.

-

Procedure:

-

Plate the engineered cells in a white, opaque 96-well plate.

-

Add the Nano-Glo® Live Cell Substrate.

-

Measure baseline luminescence.

-

Add this compound across a range of concentrations. Add a known agonist (PRE-084) and antagonist (Haloperidol) as controls.

-

Monitor luminescence kinetically. Agonists will cause a rapid, transient decrease in luminescence as the S1R-BiP complex dissociates. Antagonists typically do not cause dissociation and may even increase the signal over a longer incubation period.

-

Data Analysis: Plot the change in luminescence over time. For agonists, a dose-response curve can be generated from the nadir of the luminescence signal to determine the EC₅₀.

-

Unbiased Target Identification Strategy

When investigating a novel compound, a hypothesis-driven approach should be complemented by an unbiased strategy to identify all potential binding partners. This protects against missing a completely novel mechanism of action. Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free method for this purpose.[8][14]

4.1. Rationale and Workflow

The DARTS method is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it less susceptible to proteolytic degradation.[15] By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, one can identify the stabilized protein target(s) using mass spectrometry.

4.2. Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Objective: To identify the direct binding protein(s) of this compound from a complex proteome.

-

Methodology:

-

Lysate Preparation: Grow a relevant cell line (e.g., HeLa or a neuronal line like SH-SY5Y) to confluence. Harvest and lyse the cells in non-denaturing M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation.

-

Compound Treatment: Divide the lysate into two main groups: vehicle control (e.g., 1% DMSO) and compound treatment (e.g., 100 µM this compound). Incubate for 1 hour at room temperature.

-